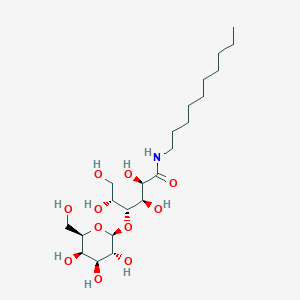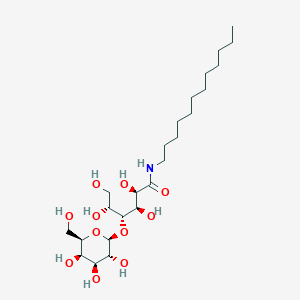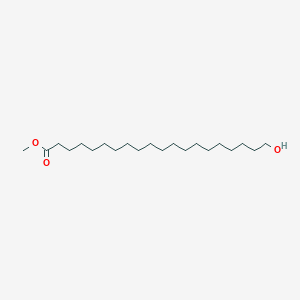
(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol
Overview
Description
C2 L-erythro Ceramide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides. It stimulates cholesterol efflux in CHO cells expressing the human ABCA1 receptor when used at a concentration of 10 μM, however, this efflux is >50% less than that stimulated by C2 ceramide. C2 L-erythro Ceramide also induces cell cycle arrest in the G0\G1 phase and a 50-fold increase in sphingosine accumulation as well as inhibits growth of HL-60 leukemia cells.
Mechanism of Action
Target of Action
Acetyl ceramide primarily targets Ceramide Synthases (CerS) . These are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family .
Mode of Action
Acetyl ceramide interacts with its targets, the CerS, by being a substrate for these enzymes . The acyl-chain of acetyl ceramide is an important determinant of ceramide function . For instance, ceramides containing the C16 or C18 acyl-chain can alter metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation .
Biochemical Pathways
The biosynthesis of acetyl ceramide starts with soluble precursors in the endoplasmic reticulum and culminates in the Golgi complex and plasma membrane . Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin . Ceramides in the endoplasmic reticulum membranes are controlled by their export to the Golgi by protein-mediated transfer . In the Golgi, ceramide levels are modulated by their enzymatic conversion to different sphingolipids such as sphingomyelin, and glucosylceramides .
Pharmacokinetics
It is known that ceramides are produced by ceramide synthases (cers) through n-acylation of the sphingoid base . Mammalian CerS exists in six isoforms (CerS1-6) with differing preferences for specific fatty acid chain lengths . This suggests that the bioavailability of acetyl ceramide may depend on the specific CerS isoform it interacts with.
Result of Action
The result of acetyl ceramide’s action is the production of specific ceramide species, which have distinct cellular functions . For example, ceramides have been characterized as pro-apoptotic cellular lipids, with elevated ceramide levels known to trigger apoptosis . The biological activities of ceramides depend on their molecular species . For instance, in cells derived from squamous cell carcinoma, C16-ceramide was reported to be anti-apoptotic and C18-ceramide pro-apoptotic .
Action Environment
The action of acetyl ceramide can be influenced by environmental factors. For instance, studies have shown that delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids, while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid, helps relieve symptoms of atopic diseases . This suggests that the action, efficacy, and stability of acetyl ceramide can be influenced by the presence of other lipids and compounds in its environment.
Biochemical Analysis
Biochemical Properties
Acetyl ceramide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The enzymes of the evolutionarily conserved ceramide synthase (CerS) family catalyze the N-acylation of a sphingoid base and a CoA-activated fatty acid to produce ceramides .
Cellular Effects
Acetyl ceramide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, ceramides have been found to delay ERK activation, reducing melanin synthesis in human melanocytes .
Molecular Mechanism
The mechanism of action of acetyl ceramide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, ceramide synthases (CerS) are integral membrane proteins of the endoplasmic reticulum that utilize fatty acyl CoAs of relatively defined chain lengths for N-acylation of the sphingoid long chain base .
Metabolic Pathways
Acetyl ceramide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-HEQKZDDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol in apoptosis?
A1: Research suggests that this compound, also known as acetyl ceramide, plays a role in promoting apoptosis (programmed cell death) in certain cell types. For example, it has been shown to facilitate apoptosis in Hep G2 cells (a human liver cancer cell line) when induced by Fas antibody. [] Additionally, studies using flow cytometry have observed that acetyl ceramide induces mitochondrial swelling in the early phases of apoptosis in both CHME 5 human microglia and U 937 cells. [] This mitochondrial dysfunction is a hallmark of the apoptotic process.
Q2: Can this compound influence prostaglandin production?
A2: Yes, studies indicate that this compound can stimulate prostaglandin production. Research shows that it acts alongside tumor necrosis factor-alpha (TNFα) to stimulate prostaglandin production in cultured trophoblastic and choriodecidual cells. [] This finding suggests a potential role for acetyl ceramide in inflammatory processes.
Q3: What are the applications of β-D-(2,3,4-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide and β-D-(2,4,6-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide in biochemical research?
A3: These compounds serve as versatile biochemical intermediates, particularly in the synthesis and characterization of β-D-galactofuranosyl-6- and β-D-galactofuranosyl-3- β-D-galactopyranosyl-1'ceramide. [] These galactofuranosylated galactocerebrosides have potential as a novel drug delivery system for ceramides to the colon. []
Q4: How does the structure of ganglioside GM3 with 3-O-acetyl ceramide influence its antigenicity?
A4: While specific details are not provided in the abstract, research suggests that the presence of 3-O-acetyl ceramide in the carbohydrate moiety of ganglioside GM3 plays a role in its antigenicity. [] Further research is needed to fully understand the specific structural elements and mechanisms involved.
Q5: Are there any known synthetic routes to produce this compound derivatives?
A5: Yes, research highlights the synthesis of specific this compound derivatives. For instance, β-D-(2,3,4-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide and β-D-(2,4,6-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide were successfully synthesized and characterized using techniques like NMR, IR spectroscopy, and chromatography. [] These derivatives provide valuable tools for further biochemical and pharmacological investigations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


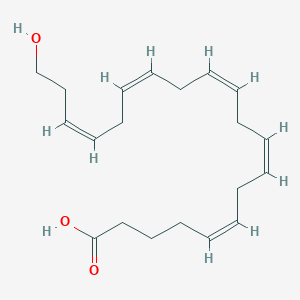

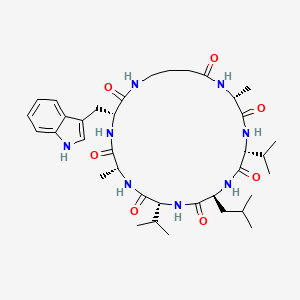
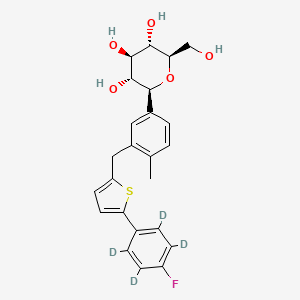
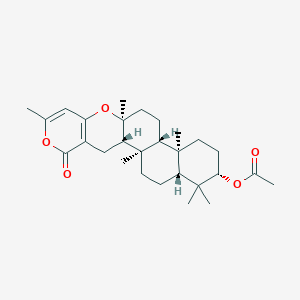
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B3026303.png)
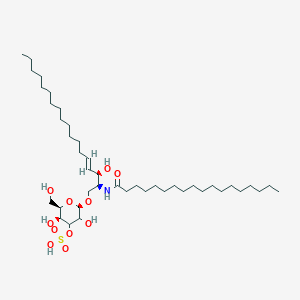
![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)


